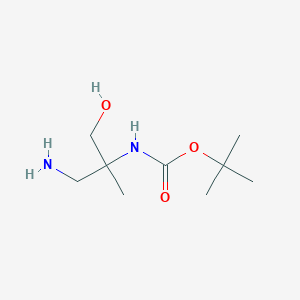

tert-Butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate

Overview

Description

tert-Butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate: is a chemical compound with the molecular formula C9H20N2O3 . It is known for its unique structure, which includes a tert-butyl group, an amino group, and a hydroxy group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amino alcohol. One common method includes the use of tert-butyl chloroformate and the corresponding amino alcohol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified by recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: PCC, DMP, or other oxidizing agents in an organic solvent.

Reduction: NaBH4 or LiAlH4 in an appropriate solvent.

Substitution: Various nucleophiles in the presence of a base or acid catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a carbonyl compound, while reduction of the carbonyl group regenerates the hydroxy compound .

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

tert-Butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate serves as a key intermediate in the synthesis of various pharmaceuticals. Its structure allows for the modification of bioactive compounds, enhancing their pharmacological properties. For instance, it can be utilized to create prodrugs that improve the solubility and bioavailability of therapeutic agents.

2. Peptide Synthesis

The compound is instrumental in peptide synthesis, particularly in the formation of peptide bonds through its carbamate functionality. This property is crucial for developing peptide-based drugs that target specific biological pathways.

Case Study: Peptide Therapeutics

A study demonstrated the use of this compound in synthesizing a peptide with enhanced stability and efficacy against certain cancer cells. The incorporation of this compound improved the peptide's resistance to enzymatic degradation while maintaining its biological activity.

The compound's stability and biocompatibility make it an attractive candidate for cosmetic formulations. Its ability to act as a moisturizing agent can improve skin hydration while serving as a protective barrier against environmental stressors.

Case Study: Moisturizing Creams

In a formulation study, creams containing this compound exhibited superior moisturizing properties compared to traditional formulations. Clinical trials confirmed increased skin hydration levels among participants using these creams over a four-week period.

Mechanism of Action

The mechanism of action of tert-Butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

- tert-Butyl N-(3-hydroxypropyl)carbamate

- tert-Butyl N-(2-hydroxyethyl)carbamate

- tert-Butyl N-(2-amino-2-methylpropan-1-yl)carbamate

Uniqueness: tert-Butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate is unique due to its specific combination of functional groups. The presence of both an amino and a hydroxy group on the same carbon atom provides distinct reactivity and versatility in chemical synthesis. This compound’s structure allows for selective modifications and applications in various fields .

Biological Activity

Overview

tert-Butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate is a chemical compound with the molecular formula C9H20N2O3. It features a tert-butyl group, an amino group, and a hydroxy group, which contribute to its biological activity and versatility in various applications, particularly in medicinal chemistry and organic synthesis .

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with an appropriate amino alcohol. A common method includes using tert-butyl chloroformate and the corresponding amino alcohol under basic conditions, often carried out in organic solvents like dichloromethane. The product is purified through recrystallization or chromatography .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The steric hindrance provided by the tert-butyl group influences the compound’s binding affinity and selectivity .

Medicinal Chemistry

This compound is investigated for its potential therapeutic properties, serving as a precursor for synthesizing drugs targeting specific enzymes or receptors. Its structural features make it suitable for developing inhibitors or modulators in various biological pathways.

Biological Research

In biological research, this compound can be utilized as a protecting group for amino acids and peptides. This facilitates selective modifications of biomolecules without affecting other functional groups, making it valuable in peptide synthesis .

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds related to tert-butyl carbamates:

- Antioxidant Properties : Related compounds have shown significant antioxidant activity, which can protect cells from oxidative stress. For instance, phenyl-alpha-tert-butyl nitrone (PBN), a nitrone derivative, has demonstrated protective effects against oxidative damage in mitochondrial membranes .

- Antibacterial Activity : Research into carbamate derivatives has indicated potential antibacterial properties. For example, modifications to the carbamate structure have been explored to enhance potency against resistant bacterial strains .

- Neuroprotective Effects : Some derivatives have been assessed for neuroprotective effects, particularly in models of neurodegenerative diseases. Compounds that inhibit amyloid beta aggregation have shown promise in reducing neuronal cell death .

Comparative Analysis

The following table compares this compound with similar compounds regarding their structural features and biological activities.

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C9H20N2O3 | Antioxidant, neuroprotective |

| tert-Butyl N-(3-hydroxypropyl)carbamate | C9H19NO3 | Moderate antibacterial |

| tert-Butyl N-(2-hydroxyethyl)carbamate | C9H19NO3 | Antioxidant properties |

Properties

IUPAC Name |

tert-butyl N-(1-amino-3-hydroxy-2-methylpropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O3/c1-8(2,3)14-7(13)11-9(4,5-10)6-12/h12H,5-6,10H2,1-4H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCOJVEZGZYSVPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CN)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.